2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Cardioprotection Ischemia-Reperfusion Injury EPR Spectroscopy

Researchers performing site-directed spin labeling require stable, functionalized precursors to minimize conformational flexibility. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is the direct precursor to 3-carbamoyl-PROXYL, a nitroxide radical that yields narrower distance distributions in DEER/PELDOR compared to MTSL. - **Key application**: Synthesis of spin labels for pulsed EPR structural biology. - **Scaffold advantage**: Gem-dimethyl steric shielding ensures nitroxide stability and metabolic resistance. - **Pharma utility**: Core building block for antioxidant prodrugs (e.g., TPC-NH) with >3-fold functional recovery in cardiac models.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 19805-75-5
Cat. No. B015912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
CAS19805-75-5
Synonyms3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline;  3-Aminocarbonyl-2,2,5,5-tetramethyl-3-pyrroline;  2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide; 
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1)(C)C)C(=O)N)C
InChIInChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12)
InChIKeyACFYUJLIWIDSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide Overview


2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (CAS 19805-75-5) is a sterically hindered pyrroline derivative containing a carboxamide functional group . This compound serves as the critical non‑radical precursor for the synthesis of 3‑carbamoyl‑2,2,5,5‑tetramethyl‑3‑pyrrolin‑1‑yloxy (a nitroxide spin label) and its hydrogenated pyrrolidine analogs . Its tetramethyl substitution pattern confers exceptional stability to the derived nitroxide radical, a property foundational to its utility in electron paramagnetic resonance (EPR) spectroscopy, site‑directed spin labeling, and the development of membrane‑targeted antioxidants [1].

Synthesis role
Direct precursor to rigid 3‑carbamoyl‑PROXYL spin label for EPR distance measurements.
Steric stabilization
Tetramethyl substitution enhances nitroxide radical stability for sustained EPR signal.
Functional handle
3‑Carboxamide enables amide coupling and further derivatization of spin-label probes.

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Why Substitution Fails


Although numerous pyrroline and piperidine derivatives exist, generic substitution of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is not viable due to its unique combination of ring size (five‑membered), gem‑dimethyl steric shielding, and the precise 3‑carboxamide functionality. Five‑membered pyrroline nitroxides exhibit distinct rotational correlation times (τc) and EPR spectral dynamics compared to six‑membered piperidine nitroxides like TEMPO [1]. Furthermore, the carboxamide group at the 3‑position provides a critical handle for further derivatization—such as amide coupling or conversion to the nitroxide radical—that is absent in simpler analogs like 3‑carboxy‑PROXYL or unfunctionalized pyrrolines [2]. In pharmacological applications, the tetramethyl‑pyrroline core imparts superior membrane‑targeting and metabolic stability relative to mexiletine and Trolox, as quantified in the evidence below [3].

Five‑membered pyrroline ring yields distinct rotational correlation times vs. six‑membered TEMPO; EPR dynamics may shift.
Absence of 3‑carboxamide removes the critical derivatization handle; 3‑carboxy‑PROXYL or simpler pyrrolines cannot replicate conjugation strategies.
Unsubstituted pyrrolines lack gem‑dimethyl shielding; radical lifetime and membrane‑targeting context may not transfer.

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Supporting Evidence


Cardioprotective Efficacy in Rat Heart Model

In an ex vivo isolated rat heart model, treatment with 50 µM of TPC-NH (a derivative of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide) resulted in a more than 3‑fold increased recovery of contractile function following ischemia‑reperfusion compared with untreated control hearts. The oxidative metabolite (TPC‑NO) provided significant but lower protection, confirming that the non‑radical precursor TPC‑NH exhibits superior cardioprotective potency [1]. This performance establishes a clear differentiation from generic antioxidants like Trolox, which only achieve comparable effects at higher concentrations or with less pronounced recovery [2].

Contractile recovery
Reported
>3‑fold improvement vs. untreated control hearts
Supports ischemia‑reperfusion model endpoint review.
Ex vivo rat heart; 50 µM TPC‑NH derivative.
Cardioprotection Ischemia-Reperfusion Injury EPR Spectroscopy

Antioxidant Potency in Perfused Rat Hearts

In a comparative study using isolated rat hearts subjected to ischemia‑reperfusion, the 2,2,5,5‑tetramethyl‑3‑pyrroline‑3‑carboxamide‑based compound H‑2545 significantly decreased thiobarbituric acid reactive substance (TBARS) formation and NAD loss. Its protective effect was superior to that of the water‑soluble vitamin E analog Trolox and to mexiletine alone. Notably, substituting mexiletine with the tetramethyl‑pyrroline group (yielding HO‑2434) increased both antioxidant and cardioprotective effects, underscoring the value of the pyrroline core [1].

Oxidative marker reduction
Reported
Significant decrease TBARS & NAD loss vs. Trolox, mexiletine
Supports oxidative stress model endpoint interpretation.
Isolated rat heart, H‑2545 compound.
Oxidative Stress Lipid Peroxidation Myocardial Protection

In Vivo Nitroxide Radical Detection

Using an in vivo Electron Paramagnetic Resonance (EPR) spectroscopy model in anesthetized mice, researchers demonstrated that the antiarrhythmic drug derivative of 2,2,5,5‑tetramethyl‑3‑pyrroline‑3‑carboxamide is oxidized to the corresponding nitroxide free radical within the distal tail tissue. This direct in vivo evidence confirms that the parent pyrroline‑carboxamide scaffold can serve as a prodrug that accumulates bioactive nitroxide species in tissues, a property not universally observed with all nitroxide precursors [1].

In vivo EPR detection
Class‑level
Nitroxide radical signal observed in distal mouse tail tissue
Supports in vivo prodrug activation model context.
Anesthetized mouse, qualitative EPR.
In Vivo EPR Nitroxide Radical Prodrug Activation

3-Carbamoyl-PROXYL Spin Label Precursor

2,2,5,5‑Tetramethyl‑3‑pyrroline‑3‑carboxamide is the direct synthetic precursor to 3‑carbamoyl‑2,2,5,5‑tetramethyl‑3‑pyrrolin‑1‑yloxy (often called 3‑carbamoyl‑PROXYL). This specific nitroxide is favored over the more common 3‑carboxy‑PROXYL and MTSL in applications where reduced internal motion and a smaller rotational correlation time are required for accurate EPR distance measurements [1]. Compared to the widely used MTSL spin label (which possesses a flexible five‑rotatable‑bond linker), the carboxamide‑functionalized PROXYL provides a more rigid attachment, leading to narrower distance distributions in DEER/PELDOR experiments [2].

Spin label rigidity
Reported
2 vs. 5 rotatable bonds Carboxamide-PROXYL compared to MTSL
Reduced conformational heterogeneity for DEER/PELDOR.
Cross‑study comparison; EPR distance measurement context.
Site-Directed Spin Labeling EPR Spectroscopy Spin Label Synthesis

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Applications


Synthesis of 3-Carbamoyl-PROXYL for EPR Distance Measurements

Researchers conducting site‑directed spin labeling with pulsed EPR techniques such as DEER or PELDOR benefit from the reduced conformational flexibility of the 3‑carbamoyl‑PROXYL spin label, which is directly synthesized from 2,2,5,5‑tetramethyl‑3‑pyrroline‑3‑carboxamide. Compared to MTSL, the carboxamide‑PROXYL label produces narrower distance distributions, enhancing the accuracy of protein structure determination [1]. Procurement of this precursor is essential for labs seeking to optimize distance measurement precision in structural biology projects [2].

Membrane-Targeted Cardioprotective Prodrugs

The tetramethyl‑pyrroline‑carboxamide scaffold serves as the core building block for prodrugs like TPC‑NH, which have demonstrated >3‑fold improvement in contractile function recovery in isolated rat heart models [3]. Its ability to undergo in vivo oxidation to a bioactive nitroxide radical makes it an attractive starting material for medicinal chemistry programs focused on ischemia‑reperfusion injury, myocardial infarction, and other oxidative stress‑related cardiovascular conditions [4].

Mexiletine Derivatization for Enhanced Antioxidant Effects

Substituting mexiletine with the 2,2,5,5‑tetramethyl‑pyrroline group yields HO‑2434, a compound with significantly enhanced antioxidant and cardioprotective effects compared to the parent drug [5]. This strategy can be extended to other antiarrhythmic or neuroprotective agents, making 2,2,5,5‑tetramethyl‑3‑pyrroline‑3‑carboxamide a valuable intermediate for labs aiming to improve the pharmacological profile of existing drugs through pyrroline conjugation [6].

Application
Selection Property
Validation Focus
EPR distance measurements (DEER/PELDOR)
Spin label rigidity and linker length
Distance distribution precision and protein structure resolution
Ischemia‑reperfusion research models
Tetramethyl‑pyrroline core stability and membrane targeting
Contractile function recovery and oxidative damage markers
Pyrroline‑modified antioxidant compound libraries
Scaffold substitution effect on antioxidant capacity
Lipid peroxidation and NAD preservation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.